1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Description
1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
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Mechanism of Action
- Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for developing new therapeutic derivatives .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with specific amino acid residues in proteins, leading to modifications that can alter protein function. These interactions are crucial for studying protein structure and function in proteomics research .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modify proteins at the molecular level makes it a valuable tool for studying biochemical pathways and protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2-8°C) for extended periods (months) . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Properties
IUPAC Name |
1-propanoyl-2,3-dihydroindole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-7-9(17(12,15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDULRLERROFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586456 |
Source
|
Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868963-99-9 |
Source
|
Record name | 2,3-Dihydro-1-(1-oxopropyl)-1H-indole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868963-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanoyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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